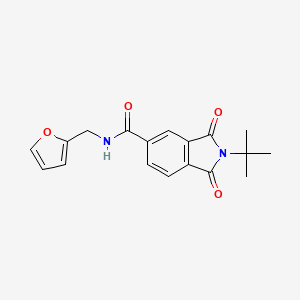![molecular formula C15H24N4 B5762990 2-[4-(4-methylcyclohexyl)-1-piperazinyl]pyrimidine](/img/structure/B5762990.png)
2-[4-(4-methylcyclohexyl)-1-piperazinyl]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(4-methylcyclohexyl)-1-piperazinyl]pyrimidine, also known as MP-10, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The exact mechanism of action of 2-[4-(4-methylcyclohexyl)-1-piperazinyl]pyrimidine is not fully understood, but it is believed to act on various neurotransmitter systems in the brain. 2-[4-(4-methylcyclohexyl)-1-piperazinyl]pyrimidine has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its anxiolytic and antidepressant effects. 2-[4-(4-methylcyclohexyl)-1-piperazinyl]pyrimidine has also been found to modulate the activity of GABA-A receptors, which are involved in the regulation of anxiety and stress.
Biochemical and Physiological Effects
2-[4-(4-methylcyclohexyl)-1-piperazinyl]pyrimidine has been shown to have a range of biochemical and physiological effects in animal models. In addition to its anxiolytic and antidepressant effects, 2-[4-(4-methylcyclohexyl)-1-piperazinyl]pyrimidine has been found to have antipsychotic and antinociceptive effects. 2-[4-(4-methylcyclohexyl)-1-piperazinyl]pyrimidine has also been shown to improve cognitive function and memory in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[4-(4-methylcyclohexyl)-1-piperazinyl]pyrimidine in lab experiments is its relatively simple synthesis method, which makes it easily accessible for researchers. 2-[4-(4-methylcyclohexyl)-1-piperazinyl]pyrimidine has also been shown to have a wide range of pharmacological effects, making it a useful tool for studying various neurotransmitter systems in the brain. However, one limitation of using 2-[4-(4-methylcyclohexyl)-1-piperazinyl]pyrimidine in lab experiments is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the study of 2-[4-(4-methylcyclohexyl)-1-piperazinyl]pyrimidine. One direction is the development of novel compounds based on the structure of 2-[4-(4-methylcyclohexyl)-1-piperazinyl]pyrimidine with improved pharmacological properties. Another direction is the investigation of the molecular mechanisms underlying the effects of 2-[4-(4-methylcyclohexyl)-1-piperazinyl]pyrimidine on various neurotransmitter systems in the brain. Additionally, the potential therapeutic applications of 2-[4-(4-methylcyclohexyl)-1-piperazinyl]pyrimidine in the treatment of anxiety, depression, and other disorders warrant further investigation.
Méthodes De Synthèse
The synthesis of 2-[4-(4-methylcyclohexyl)-1-piperazinyl]pyrimidine involves the reaction between 4-(4-methylcyclohexyl)piperazine and 2-chloropyrimidine in the presence of a base. The resulting product is then purified using column chromatography to obtain the final compound.
Applications De Recherche Scientifique
2-[4-(4-methylcyclohexyl)-1-piperazinyl]pyrimidine has been studied extensively for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 2-[4-(4-methylcyclohexyl)-1-piperazinyl]pyrimidine has been shown to have anxiolytic and antidepressant effects in animal models, making it a potential candidate for the treatment of anxiety and depression in humans. In pharmacology, 2-[4-(4-methylcyclohexyl)-1-piperazinyl]pyrimidine has been found to have affinity for various receptors, including serotonin, dopamine, and adrenergic receptors, suggesting its potential use as a therapeutic agent for various disorders. In medicinal chemistry, 2-[4-(4-methylcyclohexyl)-1-piperazinyl]pyrimidine has been used as a starting point for the development of novel compounds with improved pharmacological properties.
Propriétés
IUPAC Name |
2-[4-(4-methylcyclohexyl)piperazin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4/c1-13-3-5-14(6-4-13)18-9-11-19(12-10-18)15-16-7-2-8-17-15/h2,7-8,13-14H,3-6,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXFPXPPUXUJPAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N2CCN(CC2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(4-Methylcyclohexyl)-1-piperazinyl]pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methoxy-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5762924.png)
![2-[(3,4-dichlorobenzyl)thio]-5-methyl-1,3,4-thiadiazole](/img/structure/B5762927.png)
![5-methyl-2-[(4-methyl-2-quinazolinyl)amino]-4,6-pyrimidinediol](/img/structure/B5762930.png)


![2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-5-methoxyphenol](/img/structure/B5762957.png)
![3-[(4-chlorobenzyl)thio]-5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B5762978.png)


![2,4-dimethyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5763002.png)


